

Application Notes and Protocols for AZ8838 in a Calcium Mobilization Assay

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Compound of Interest

Compound Name: AZ8838

Cat. No.: B15608377

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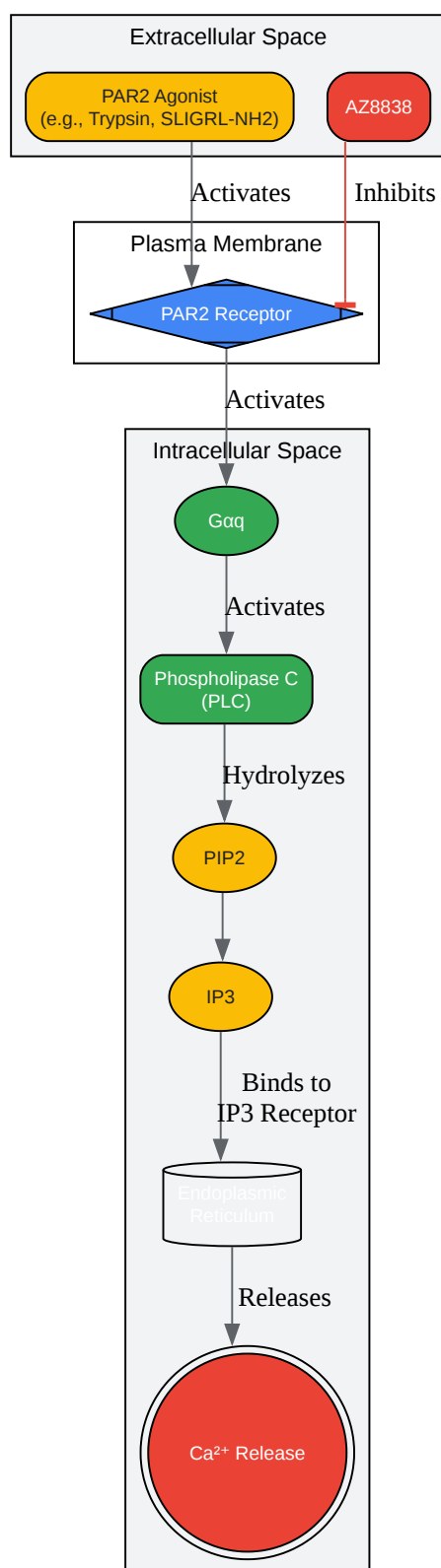
Introduction

AZ8838 is a potent and selective small molecule antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory diseases, pain, and cancer.[1][2][3] PAR2 is activated by the proteolytic cleavage of its N-terminus by serine proteases such as trypsin, which reveals a tethered ligand that binds to the receptor and initiates downstream signaling.[4] Synthetic peptides, such as SLIGKV-NH2 (human) or SLIGRL-NH2 (rodent), can also act as agonists and activate the receptor.[4]

Upon activation, PAR2 couples to the Gαq subunit of the heterotrimeric G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[5][6] This transient increase in intracellular calcium can be monitored using calcium-sensitive fluorescent dyes, providing a robust method for assessing PAR2 activation and the inhibitory effects of antagonists like **AZ8838**.

These application notes provide a detailed protocol for utilizing **AZ8838** in a calcium mobilization assay to determine its inhibitory potency against PAR2 activation.

P2Y12 Signaling Pathway and AZ8838 Inhibition



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Caption: PAR2 signaling pathway leading to intracellular calcium release and its inhibition by **AZ8838**.

Quantitative Data Summary

The following tables summarize key quantitative data for performing a calcium mobilization assay with **AZ8838**.

Table 1: **AZ8838** and Comparative Compound Potency

Compound	Target	Assay Type	Agonist	pIC50	IC50	Reference
AZ8838	Human PAR2	Calcium Mobilization	SLIGRL-NH2	5.70 ± 0.02	~2.0 µM	[1][7]
AZ8838	Human PAR2	Calcium Mobilization	Trypsin	5.40 ± 0.02	~4.0 µM	[7][8]
AZ3451	Human PAR2	Calcium Mobilization	SLIGRL-NH2	8.6 ± 0.1	~2.5 nM	[7]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Values can vary based on cell line and assay conditions.

Table 2: Suggested Concentration Ranges for Calcium Mobilization Assay

Reagent	Stock Concentration	Recommended Final Concentration Range	Solvent
AZ8838	10 mM	1 nM - 100 μ M	DMSO
SLIGRL-NH2 (Agonist)	10 mM	100 nM - 10 μ M (around EC80)	Water or Assay Buffer
Fluo-4 AM	1 mM	1 - 5 μ M	DMSO
Probenecid	250 mM	2.5 mM	Aqueous Base (e.g., NaOH) then buffer

Experimental Protocols

Principle of the Assay

This assay quantifies the ability of **AZ8838** to inhibit PAR2-mediated intracellular calcium mobilization. Cells expressing PAR2 are pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The non-fluorescent AM ester form of the dye is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the now fluorescent dye. Upon agonist stimulation of PAR2, the resulting increase in intracellular calcium is detected by an increase in the dye's fluorescence intensity. By pre-incubating the cells with varying concentrations of **AZ8838** before adding the agonist, a dose-dependent inhibition of the calcium signal can be measured and the IC50 value of **AZ8838** can be determined.

Materials and Reagents

- Cell Line: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing human PAR2.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

- Calcium-sensitive dye: Fluo-4 AM (or equivalent).
- Pluronic F-127
- Probenecid (optional, to prevent dye leakage).
- PAR2 Agonist: SLIGRL-NH2 or Trypsin.
- Test Compound: **AZ8838**.
- Control Compounds: Vehicle (e.g., DMSO) and a known PAR2 antagonist (if available).
- Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
- Instrumentation: A fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Detailed Protocol

Day 1: Cell Seeding

- Harvest and count the PAR2-expressing cells.
- Seed the cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000 - 50,000 cells per well for a 96-well plate).
- Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Day 2: Calcium Mobilization Assay

- Dye Loading:
 - Prepare a dye loading solution. Dilute the Fluo-4 AM stock solution in Assay Buffer to a final working concentration of 2-4 μ M.
 - Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersion.
 - If used, add probenecid to a final concentration of 2.5 mM.

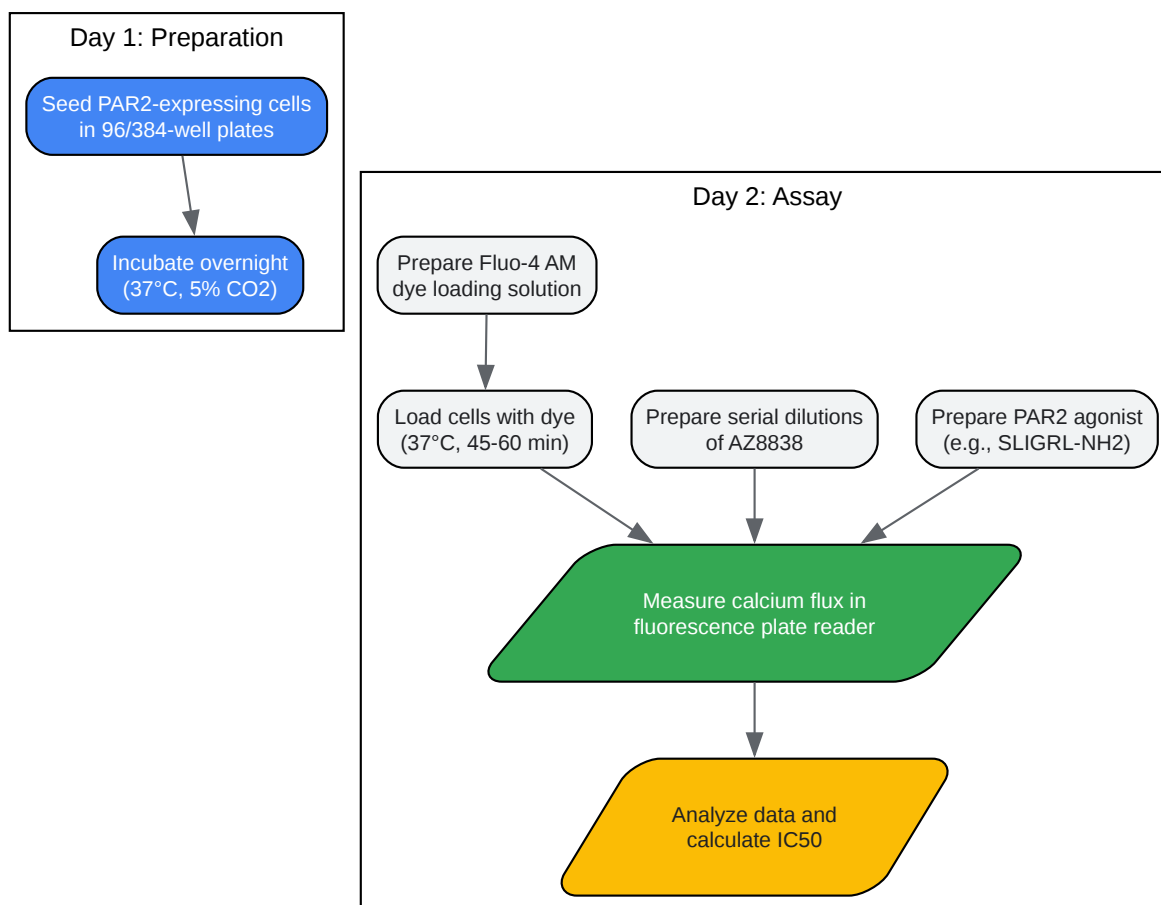
- Aspirate the culture medium from the cell plate.
- Wash the cells once with Assay Buffer.
- Add the dye loading solution to each well (e.g., 100 μ L for a 96-well plate).
- Incubate the plate in the dark at 37°C for 45-60 minutes, followed by an additional 15-30 minutes at room temperature.
- Compound Plate Preparation:
 - During the dye loading incubation, prepare a separate plate containing serial dilutions of **AZ8838** in Assay Buffer. The concentrations should be prepared at 4-5 times the final desired concentration to account for dilution upon addition to the cell plate.
 - Include wells with vehicle control (e.g., 0.1% DMSO in Assay Buffer) and agonist-only controls.
- Agonist Plate Preparation:
 - Prepare a plate containing the PAR2 agonist (e.g., SLIGRL-NH₂) at a concentration that is 4-5 times the final desired concentration. The final concentration should be at or near the EC₈₀ (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.
- Measurement of Calcium Flux:
 - Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at 37°C.
 - Program the instrument for a kinetic run:
 - Establish a baseline fluorescence reading for 10-20 seconds.
 - Automated addition of the **AZ8838** dilutions (or vehicle) from the compound plate to the cell plate.
 - Incubate for a pre-determined time (e.g., 5-15 minutes) to allow the antagonist to bind.

- Automated addition of the agonist from the agonist plate to the cell plate.
- Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

Data Analysis

- For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Normalize the data by expressing the response in each **AZ8838**-treated well as a percentage of the response in the agonist-only control wells (0% inhibition) after subtracting the response of the vehicle-only wells (100% inhibition).
- Plot the normalized response against the logarithm of the **AZ8838** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value of **AZ8838**.

Experimental Workflow Diagram



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Caption: General experimental workflow for the calcium mobilization assay.

Conclusion

This application note provides a comprehensive framework for utilizing **AZ8838** as a PAR2 antagonist in a calcium mobilization assay. By following this detailed protocol, researchers can effectively characterize the inhibitory activity of **AZ8838** and other potential PAR2 modulators, contributing to the advancement of drug discovery efforts targeting this important receptor.

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